![molecular formula C17H18N2O B12524595 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile CAS No. 664362-82-7](/img/structure/B12524595.png)
4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a naphthonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile typically involves the reaction of 4-(hydroxymethyl)piperidine with 1-naphthonitrile under specific conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the formation of the desired product. Common solvents used in such reactions include toluene, acetic acid, and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as heating and refluxing the reactants, followed by purification techniques like crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[4-(Carboxymethyl)-1-piperidinyl]-1-naphthonitrile.
Reduction: Formation of 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthylamine.
Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can enhance the compound’s interaction with active sites, potentially leading to improved biological activity . The piperidine ring may interact with receptors or enzymes, modulating their activity and resulting in various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Hydroxymethyl)-1-methylpiperidine
- 4-(Hydroxymethyl)-2-methylindole
- 4-(Hydroxymethyl)phenylacetic acid
Uniqueness
4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile is unique due to its combination of a piperidine ring and a naphthonitrile moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
664362-82-7 |
|---|---|
Formule moléculaire |
C17H18N2O |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
4-[4-(hydroxymethyl)piperidin-1-yl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H18N2O/c18-11-14-5-6-17(16-4-2-1-3-15(14)16)19-9-7-13(12-20)8-10-19/h1-6,13,20H,7-10,12H2 |
Clé InChI |
WPJPKLMOLIBMCL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CO)C2=CC=C(C3=CC=CC=C32)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one](/img/structure/B12524514.png)
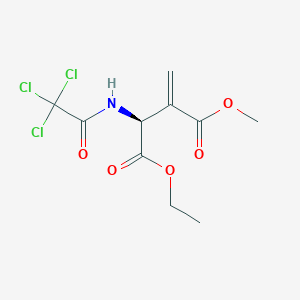
![2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12524525.png)
![1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one](/img/structure/B12524528.png)
acetyl}glycine](/img/structure/B12524534.png)
![3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524537.png)
![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
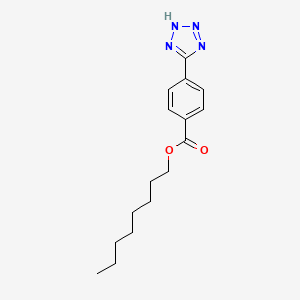
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid](/img/structure/B12524553.png)
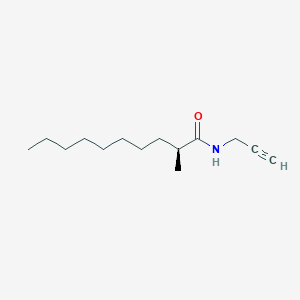
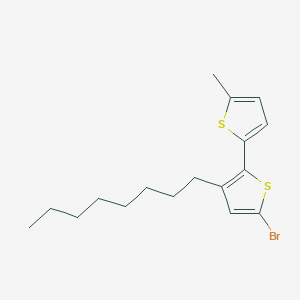
![(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B12524560.png)
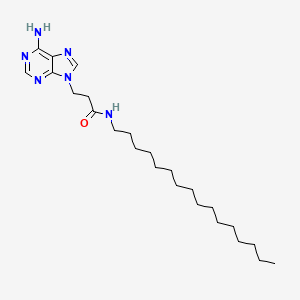
![5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole](/img/structure/B12524588.png)
